molecular formula C19H24N2O5S B2996833 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 1797188-05-6

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No.: B2996833
CAS No.: 1797188-05-6
M. Wt: 392.47
InChI Key: ODTGXMGSGYFKGE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is an intricate organic molecule combining a pyridinone moiety with a phenylacetamide structure. The presence of both hydroxy and sulfonyl functional groups within its framework contributes to its reactivity and versatility in various chemical reactions. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. Key intermediates are synthesized through controlled functional group modifications. Here’s a broad outline of one potential synthetic route:

  • Starting Material: The synthesis begins with commercially available 2-oxopyridine and 4-(isopropylsulfonyl)benzaldehyde.

  • Intermediate Formation: Through a nucleophilic addition reaction, the aldehyde group is converted to an intermediate alcohol.

  • Coupling Reaction: This intermediate then undergoes coupling with a suitable acetamide derivative.

  • Final Modification: Functional group transformations such as hydroxylation complete the compound's assembly.

Industrial Production Methods

For industrial-scale production, the synthesis might employ more efficient routes, such as:

  • Catalytic pathways: Using metal catalysts to increase reaction efficiency.

  • Flow Chemistry: Continuous synthesis to ensure better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

  • Reduction: Reduction reactions may target the sulfonyl group, converting it to corresponding sulfides.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Jones reagent (chromium trioxide in sulfuric acid) or other mild oxidizing agents.

  • Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Substitution: Electrophilic aromatic substitution might use chlorinating agents like thionyl chloride or bromine.

Major Products Formed from These Reactions

  • Oxidation: Conversion to aldehyde or ketone forms.

  • Reduction: Formation of sulfide derivatives.

  • Substitution: Various halogenated derivatives depending on the specific electrophile used.

Scientific Research Applications

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide finds application across several domains:

  • Chemistry: Utilized as a building block for synthesizing more complex organic molecules.

  • Biology: Explored for its potential biological activities, such as enzyme inhibition.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: Used in the development of advanced materials with specific chemical resistance or other desirable properties.

Mechanism of Action

The compound’s mechanism of action depends largely on its interaction with biological molecules. It can:

  • Inhibit Enzyme Activity: By binding to the active sites of enzymes, it may impede their catalytic functions.

  • Signal Pathway Modulation: Through interaction with cellular receptors, it could modulate intracellular signaling pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other pyridinone and phenylacetamide derivatives, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide stands out due to its specific functional groups and structural configuration, which confer unique reactivity and biological activity.

List of Similar Compounds

  • N-(3-hydroxy-2-methylpropyl)-2-(4-(methylsulfonyl)phenyl)acetamide

  • N-(2-hydroxy-3-(2-oxoquinolin-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

  • N-(2-hydroxy-3-(2-oxobenzimidazol-1(2H)-yl)propyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

These structural analogs share similar backbones but differ in functional groups or specific ring structures, leading to variations in their chemical properties and potential applications. This diversity underscores the unique position of this compound in research and industry.

So, what intrigues you most about this compound?

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-14(2)27(25,26)17-8-6-15(7-9-17)11-18(23)20-12-16(22)13-21-10-4-3-5-19(21)24/h3-10,14,16,22H,11-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTGXMGSGYFKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(CN2C=CC=CC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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